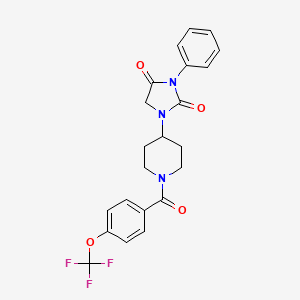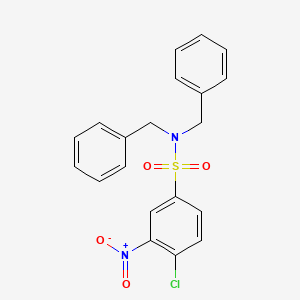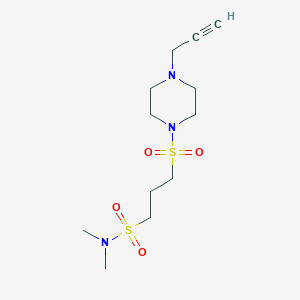
2-(tert-Butoxycarbonyl)pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butoxycarbonyl)pyridine-3-carboxylate is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as Boc-3-pyridinecarboxylic acid and is commonly used as a protecting group in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-(tert-Butoxycarbonyl)pyridine-3-carboxylate is not well understood. However, it is believed that this compound acts as a protecting group by masking the carboxylic acid group of amino acids and preventing unwanted reactions during peptide synthesis.
Biochemical and Physiological Effects:
There are no known biochemical or physiological effects of 2-(tert-Butoxycarbonyl)pyridine-3-carboxylate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(tert-Butoxycarbonyl)pyridine-3-carboxylate in lab experiments is its ability to protect the carboxylic acid group of amino acids during peptide synthesis. This compound is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential to interfere with downstream reactions during peptide synthesis.
Zukünftige Richtungen
There are several future directions for research on 2-(tert-Butoxycarbonyl)pyridine-3-carboxylate. One potential direction is the development of new protecting groups that are more efficient and less likely to interfere with downstream reactions. Another direction is the study of this compound's potential use in drug delivery systems and the synthesis of bioactive molecules. Additionally, further research on the mechanism of action of 2-(tert-Butoxycarbonyl)pyridine-3-carboxylate is needed to fully understand its role in peptide synthesis.
Synthesemethoden
The synthesis method for 2-(tert-Butoxycarbonyl)pyridine-3-carboxylate involves the reaction of pyridine-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction produces Boc-3-pyridinecarboxylic acid, which can be further purified to obtain 2-(tert-Butoxycarbonyl)pyridine-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butoxycarbonyl)pyridine-3-carboxylate has various scientific research applications. It is commonly used as a protecting group in organic synthesis to protect the carboxylic acid group of amino acids during peptide synthesis. This compound has also been studied for its potential use in drug delivery systems and as a building block for the synthesis of bioactive molecules.
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,3)16-10(15)8-7(9(13)14)5-4-6-12-8/h4-6H,1-3H3,(H,13,14)/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIFGYLZBQSWPM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC=N1)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NO4- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10770863 |
Source


|
| Record name | 2-(tert-Butoxycarbonyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10770863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butoxycarbonyl)pyridine-3-carboxylate | |
CAS RN |
142777-97-7 |
Source


|
| Record name | 2-(tert-Butoxycarbonyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10770863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2700085.png)


![4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}thiomorpholine](/img/structure/B2700089.png)
![3-butoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2700091.png)

![2-[({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino} (2,6-dichlorophenyl)methyl)sulfanyl]acetic acid](/img/structure/B2700097.png)
![N-[(2,5-Difluorophenyl)-(3-methylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2700098.png)
![2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2700099.png)
![N-Cyclopropyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2700100.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2700105.png)
![N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2700106.png)
